molecular formula C16H14N2O2 B12897101 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one CAS No. 134389-95-0

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one

Cat. No.: B12897101
CAS No.: 134389-95-0
M. Wt: 266.29 g/mol
InChI Key: ZCFVCERYDFTTEG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired phthalazinone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is a compound belonging to the phthalazinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N2_{2}O
  • Molecular Weight : 241.29 g/mol

The presence of the methoxy group and the phthalazinone core suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, with findings summarized in Table 1.

Compound MIC (mg/mL) MBC (mg/mL) Target Organisms
This compound0.51.0Staphylococcus aureus, E. coli
Reference Drug (Ampicillin)0.10.15Staphylococcus aureus, E. coli

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, showing promise as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of phthalazinone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that the compound exhibited a dose-dependent cytotoxic effect, with IC50_{50} values reported as follows:

Cell Line IC50_{50} (µM)
U-8715
MDA-MB-23125

These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

The structural characteristics of this compound indicate potential central nervous system activity. Compounds containing piperazine rings have been associated with neuropharmacological effects, suggesting that this derivative may influence neurotransmitter systems.

Docking studies reveal that the compound may interact with various receptors involved in neuropharmacology, potentially acting as a modulator for neurotransmitter activity . Further research is required to elucidate these mechanisms fully.

Properties

CAS No.

134389-95-0

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C16H14N2O2/c1-18-16(19)14-6-4-3-5-13(14)15(17-18)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3

InChI Key

ZCFVCERYDFTTEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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